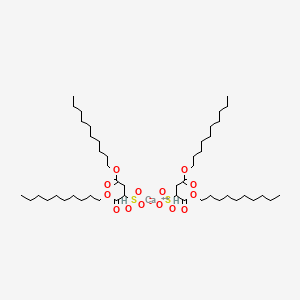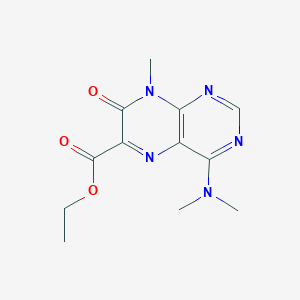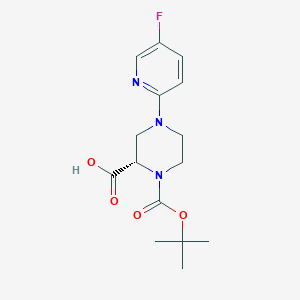
(S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-2-yl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-2-yl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyridinyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a 5-fluoropyridin-2-yl group, often using a nucleophilic substitution reaction.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. This group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be used to modify the fluoropyridinyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the piperazine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-2-yl)piperazine-2-carboxylic acid depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a biological response. The fluoropyridinyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperazine-2-carboxylic acid: Similar structure but without the fluorine atom.
(S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperazine-2-carboxylic acid: Similar structure with a fluorophenyl group instead of a fluoropyridinyl group.
Uniqueness
The presence of the 5-fluoropyridin-2-yl group in (S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-2-yl)piperazine-2-carboxylic acid may confer unique properties, such as increased binding affinity or selectivity for certain biological targets, compared to similar compounds.
Properties
Molecular Formula |
C15H20FN3O4 |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
(2S)-4-(5-fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)12-5-4-10(16)8-17-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21)/t11-/m0/s1 |
InChI Key |
AMUGFRFTIRZECQ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=NC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
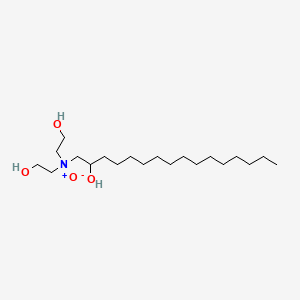
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
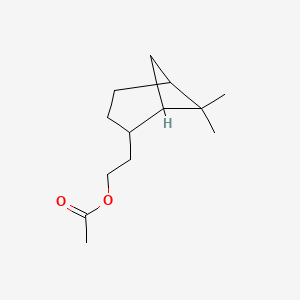
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)
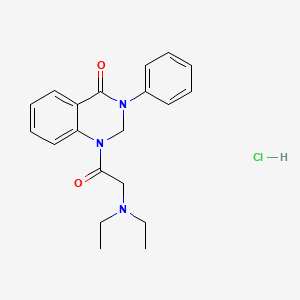
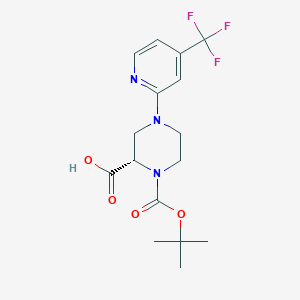
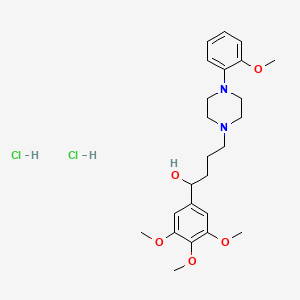

![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)

